Cas no 1805750-82-6 (Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)

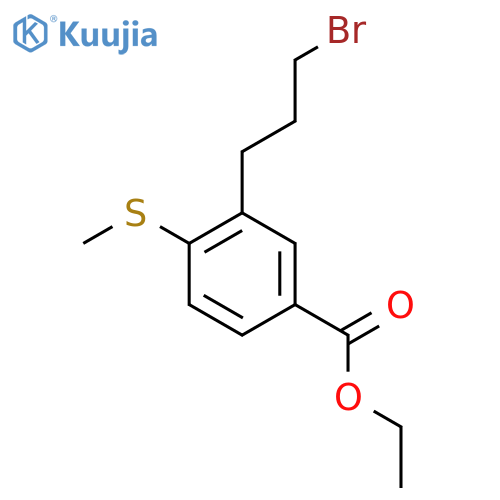

1805750-82-6 structure

商品名:Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate

CAS番号:1805750-82-6

MF:C13H17BrO2S

メガワット:317.2418820858

CID:4958615

Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate

-

- インチ: 1S/C13H17BrO2S/c1-3-16-13(15)11-6-7-12(17-2)10(9-11)5-4-8-14/h6-7,9H,3-5,8H2,1-2H3

- InChIKey: QOPNRZKGSGJOTB-UHFFFAOYSA-N

- ほほえんだ: BrCCCC1C=C(C(=O)OCC)C=CC=1SC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 7

- 複雑さ: 236

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 51.6

Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015004122-1g |

Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate |

1805750-82-6 | 97% | 1g |

1,460.20 USD | 2021-06-21 | |

| Alichem | A015004122-500mg |

Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate |

1805750-82-6 | 97% | 500mg |

847.60 USD | 2021-06-21 | |

| Alichem | A015004122-250mg |

Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate |

1805750-82-6 | 97% | 250mg |

484.80 USD | 2021-06-21 |

Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

1805750-82-6 (Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate) 関連製品

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量